molecular formula C9H17NO3 B8592328 1-Acetyl-4,4-dimethoxypiperidine

1-Acetyl-4,4-dimethoxypiperidine

Cat. No.: B8592328
M. Wt: 187.24 g/mol
InChI Key: FYDODVJJKJABGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4,4-dimethoxypiperidine is a piperidine derivative featuring an acetyl group at the 1-position and methoxy groups at the 4,4-positions. Piperidine derivatives are pivotal in medicinal chemistry due to their presence in bioactive alkaloids and synthetic drugs. The acetyl and dimethoxy substituents influence the compound’s electronic profile, solubility, and interaction with biological targets.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

1-(4,4-dimethoxypiperidin-1-yl)ethanone

InChI

InChI=1S/C9H17NO3/c1-8(11)10-6-4-9(12-2,13-3)5-7-10/h4-7H2,1-3H3

InChI Key

FYDODVJJKJABGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among piperidine derivatives include substituent type (acetyl, ethoxycarbonyl, halogenated groups), position, and steric bulk. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Properties (Log S, TPSA, etc.) Source
1-Acetyl-4,4-dimethoxypiperidine 1-acetyl, 4,4-dimethoxy ~215* Estimated Log S: -1.2 (moderate solubility) Extrapolated
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 1-ethoxycarbonyl, 4-carboxylic acid 215.22 Log S: -1.85; TPSA: 75.8 Ų
1-Acetyl-4,4-bis[...]piperidine† 1-acetyl, 4,4-bis(bromopropoxy) ~700* High molecular weight; likely low solubility
Piperidine-4-(phenylmethyl) 4-benzyl 175.27 Hydrophobic (TPSA: 12.5 Ų)
Ethyl 4-oxo-1-piperidinecarboxylate 1-ethoxycarbonyl, 4-oxo 185.22 Log S: -1.2; TPSA: 58.6 Ų

Estimated based on structural similarity. †From *Swietenia mahagoni extract .

Key Observations :

  • Solubility : The acetyl group in 1-Acetyl-4,4-dimethoxypiperidine likely enhances lipophilicity compared to carboxylic acid or ethoxycarbonyl derivatives (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, Log S: -1.85) .
  • Steric Effects : Bulky substituents, as in the bis(bromopropoxy) derivative , reduce solubility and bioavailability.
  • Hydrogen Bonding : Methoxy groups increase TPSA (polar surface area), enhancing water solubility relative to benzyl-substituted analogs (TPSA: 12.5 Ų) .

Inferences :

  • Acetyl and methoxy groups may enhance antimicrobial activity by interacting with microbial membranes or enzymes .
  • Halogenated derivatives (e.g., bromopropoxy in , chloroacetyl in ) exhibit heightened cytotoxicity, likely due to electrophilic reactivity.

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